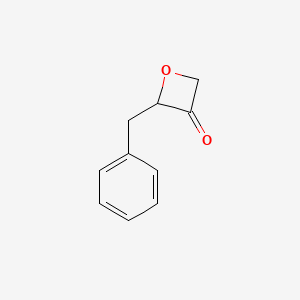
2-Benzyloxetan-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Benzyloxetan-3-one is a chemical compound with the molecular formula C₁₀H₁₀O₂. It belongs to the class of oxetanes, which are four-membered cyclic ethers. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity, making it a valuable building block in the synthesis of various complex molecules .
准备方法
Synthetic Routes and Reaction Conditions
2-Benzyloxetan-3-one can be synthesized through several methods. One common approach involves the metalation of the SAMP/RAMP hydrazones of oxetan-3-one, followed by reaction with benzyl halides. This method provides good yields and enantioselectivities (up to 84% ee) . Another method involves the use of multi-component reactions (MCRs) such as the Passerini three-component reactions (P-3CRs) and Ugi four-component reactions (U-4CRs), which incorporate oxetanes into structurally diverse compounds .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of oxetane synthesis can be applied. These methods often involve the use of readily available starting materials and efficient catalytic systems to ensure high yields and purity .
化学反应分析
Types of Reactions
2-Benzyloxetan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Substitution: It can participate in nucleophilic substitution reactions, where the oxetane ring opens to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines and alcohols can react with this compound under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxetane derivatives, while reduction can produce alcohols or hydrocarbons .
科学研究应用
2-Benzyloxetan-3-one has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2-benzyloxetan-3-one involves its ability to undergo ring-opening reactions, which can lead to the formation of various intermediates and products. These reactions are facilitated by the strain in the four-membered oxetane ring, making it highly reactive under certain conditions . The compound can interact with molecular targets and pathways involved in organic synthesis and medicinal chemistry .
相似化合物的比较
Similar Compounds
Oxetan-3-one: A simpler oxetane derivative without the benzyl group.
2-Substituted oxetan-3-ones: Compounds with different substituents at the 2-position, such as alkyl or allyl groups.
Uniqueness
2-Benzyloxetan-3-one is unique due to its benzyl group, which imparts distinct reactivity and properties compared to other oxetane derivatives. This makes it particularly valuable in the synthesis of complex molecules and in medicinal chemistry applications .
生物活性
2-Benzyloxetan-3-one is a compound that has garnered attention in the fields of organic chemistry and medicinal research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is classified as an oxetanone, characterized by a four-membered cyclic structure containing an ester functional group. Its molecular formula is C9H10O2 with a molecular weight of approximately 150.18 g/mol. The compound's structure allows for various chemical modifications, which can influence its biological properties.
| Property | Value |
|---|---|
| CAS Number | 126833-10-1 |
| Molecular Formula | C9H10O2 |
| Molecular Weight | 150.18 g/mol |
| Purity | 95% |
Synthesis and Derivatives
The synthesis of this compound has been explored through various methodologies, including asymmetric synthesis techniques. A notable approach involves the alkylation of metalated hydrazones derived from oxetan-3-one, yielding high enantiomeric excesses (up to 84% ee) in the final products . This synthetic versatility allows for the development of derivatives with potentially enhanced biological activities.
The biological activity of this compound is primarily mediated through its interactions with biological macromolecules, such as enzymes and receptors. The compound may act as an enzyme inhibitor or receptor agonist, leading to alterations in metabolic pathways and physiological responses. The presence of the oxetanone ring contributes to its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins .
Pharmacological Studies
Research indicates that derivatives of this compound exhibit a range of pharmacological activities:
- Antimicrobial Activity : Some studies have reported that compounds related to this compound demonstrate significant antimicrobial properties against various bacterial strains.
- Anticancer Potential : Preliminary investigations suggest that certain derivatives may inhibit cancer cell proliferation, although further studies are required to elucidate specific mechanisms and efficacy.
- Neuroprotective Effects : There is emerging evidence that these compounds may provide neuroprotective benefits, potentially useful in treating neurodegenerative diseases.
Case Studies
Several case studies have been conducted to assess the biological activity and therapeutic potential of this compound derivatives:
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of synthesized derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) lower than standard antibiotics, suggesting potential for clinical application .
- Cytotoxicity Assessment : In vitro cytotoxicity tests on human cancer cell lines revealed that specific derivatives significantly reduced cell viability compared to controls. The study highlighted the importance of structural modifications in enhancing anticancer activity .
- Neuroprotective Study : A recent investigation focused on the neuroprotective effects of a benzyloxetanone derivative in a mouse model of Alzheimer's disease. The results demonstrated reduced amyloid plaque formation and improved cognitive function, indicating therapeutic potential .
属性
分子式 |
C10H10O2 |
|---|---|
分子量 |
162.18 g/mol |
IUPAC 名称 |
2-benzyloxetan-3-one |
InChI |
InChI=1S/C10H10O2/c11-9-7-12-10(9)6-8-4-2-1-3-5-8/h1-5,10H,6-7H2 |
InChI 键 |
YCQKQLGMXZKXCG-UHFFFAOYSA-N |
规范 SMILES |
C1C(=O)C(O1)CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















